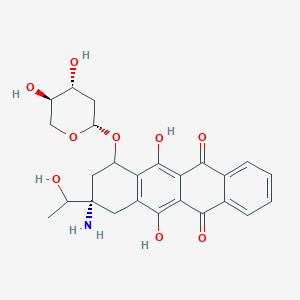

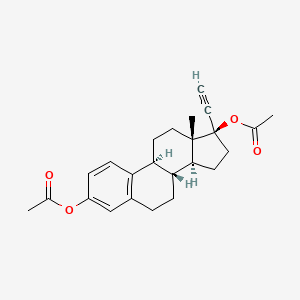

Cyclohexanebutanoicacid, calcium salt (2:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study of calcium interactions with cyclohexane derivatives provides insights into organocalcium chemistry, which is crucial for understanding various synthesis processes, molecular structures, and the chemical and physical properties of these compounds. Research has explored the insertion of calcium atoms into C-H bonds of cyclohexanes to produce organocalcium hydrides and their subsequent reactions, highlighting the role of calcium in modifying cyclohexane structures and properties.

Synthesis Analysis

Calcium atoms have been used to insert into C-H bonds of cyclohexanes, producing organocalcium hydrides. These hydrides can react further to yield trimethylsilyl-substituted heterocyclic and alicyclic compounds, demonstrating a method for modifying cyclohexane derivatives using calcium (K. Mochida, K. Kojima, Y. Yoshida, 1987).

Molecular Structure Analysis

Research into calcium cyclohexane derivatives has provided structural insights. For instance, calcium cyanurate synthesis involves reacting calcium chloride with potassium cyanate, highlighting the structural transformations cyclohexane derivatives can undergo in the presence of calcium (Markus J. Kalmutzki et al., 2014).

Chemical Reactions and Properties

Calcium catalyzes various reactions involving cyclohexane derivatives, including dehydrative ring-opening cyclizations and transformations into organocalcium hydrides. These reactions not only alter the cyclohexane molecular structure but also introduce new functional groups, demonstrating the versatility of calcium in organic synthesis (Matthew J. Sandridge, Stefan France, 2016).

Physical Properties Analysis

The interaction of calcium with cyclohexane derivatives impacts the physical properties of the resultant compounds. For example, the synthesis of polyamides based on cyclohexane structures involving calcium chloride demonstrates the influence of calcium on the solubility and thermal properties of these polymers (Chin‐Ping Yang et al., 1999).

Wissenschaftliche Forschungsanwendungen

Environmental and Industrial Impacts

A study by Farag and Harper (2014) explored the environmental impacts of salts, including Cyclohexanebutanoicacid, calcium salt (2:1), in aquatic resources. They emphasized the necessity to understand the interactions of various salt components, such as bicarbonate and hardness (calcium and magnesium), on the toxicity to aquatic life. This research is crucial for operators and resource managers to address the daily challenges of treating and disposing of salts produced during oil and gas production (Farag & Harper, 2014).

Soil Salinity and Agricultural Productivity

Bello et al. (2021) reviewed the mitigation of soil salinity stress using gypsum and bio-organic amendments, highlighting the role of calcium in these processes. The study underlines the importance of calcium in improving soil properties and plant growth in saline environments. This research offers valuable insights into agricultural strategies to enhance the productivity of saline soils (Bello et al., 2021).

Catalytic Oxidation and Chemical Industry Applications

Cao et al. (2018) discussed the selective catalytic oxidation of cyclohexene, a process integral to the chemical industry. The study delves into the importance of controlling oxidation reactions to obtain targeted products, a process relevant to the industrial applications of Cyclohexanebutanoicacid, calcium salt (2:1) (Cao et al., 2018).

Ecological Indicators and Forest Ecosystem Stress

Cronan and Grigal (1995) used calcium/aluminum ratios as indicators of stress in forest ecosystems. The study provides insights into the interactions between different salts, including Cyclohexanebutanoicacid, calcium salt (2:1), and their implications on ecological health and forest management (Cronan & Grigal, 1995).

Safety And Hazards

Zukünftige Richtungen

“Cyclohexanebutanoicacid, calcium salt (2:1)” is currently available for research use only . The increasing energy storage demand of portable devices, electric vehicles, and scalable energy storage has been driving extensive research for more affordable, more energy-dense battery technologies than Li-ion batteries. The alkaline earth metal, calcium (Ca), has been considered an attractive anode material to develop the next generation of rechargeable batteries .

Eigenschaften

IUPAC Name |

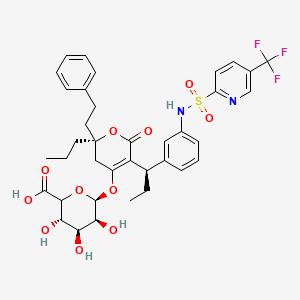

calcium;4-cyclohexylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOVZBKGRJCRX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911877 |

Source

|

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanebutanoicacid, calcium salt (2:1) | |

CAS RN |

110861-66-0 |

Source

|

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)